REACTION_CXSMILES
|
[Cl-].[C:2]([PH:6][C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])([CH3:4])[CH3:3].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[C:2]([PH:6][C:7]([CH3:10])([CH3:9])[CH3:8])([CH3:5])([CH3:4])[CH3:3] |f:0.1,2.3.4.5.6.7|
|
Name
|
Di-tert-butylphosphine chloride
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
[Cl-].C(C)(C)(C)PC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This gave a yellow suspension which
|
Type
|
CUSTOM
|
Details
|
The suspension was quenched by the water (50 ml, degassed with nitrogen for 20 minutes)
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
This gave a biphasic solution
|
Type
|
CUSTOM
|
Details
|
transferred into a clean Schlenk
|
Type
|
WASH
|
Details
|
the aqueous residues washed with a further 100 ml of ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulphate
|
Type
|
CUSTOM
|
Details
|
cannula transferred into a clean Schlenk
|
Type
|
CUSTOM
|
Details
|
the ether removed by distillation
|
Type
|
CUSTOM
|
Details
|
This gave a colourless oil
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |